methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalysts is crucial in industrial settings to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine-substituted products.
Scientific Research Applications
Methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity and affecting downstream signaling pathways . This inhibition can lead to various biological effects, such as cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Quinoxaline derivatives: These compounds have a quinoxaline core and are known for their diverse pharmacological properties.
Uniqueness
Methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrroloquinoxaline core with chloro and fluoro substituents makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H12ClFN4O2 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
methyl 2-amino-1-(2-chloro-4-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C18H12ClFN4O2/c1-26-18(25)14-15-17(23-12-5-3-2-4-11(12)22-15)24(16(14)21)13-7-6-9(20)8-10(13)19/h2-8H,21H2,1H3 |
InChI Key |
NPQOKLWYWQXOAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=C(C=C(C=C4)F)Cl)N |
Origin of Product |
United States |
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